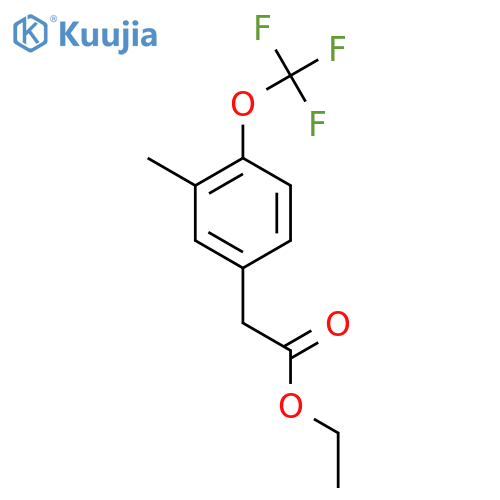

Cas no 1261781-67-2 (Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate)

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate

-

- インチ: 1S/C12H13F3O3/c1-3-17-11(16)7-9-4-5-10(8(2)6-9)18-12(13,14)15/h4-6H,3,7H2,1-2H3

- InChIKey: JXKQAKFSTICGOF-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1C)CC(=O)OCC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 278

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 35.5

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013001921-250mg |

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate |

1261781-67-2 | 97% | 250mg |

470.40 USD | 2021-07-04 | |

| Alichem | A013001921-500mg |

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate |

1261781-67-2 | 97% | 500mg |

815.00 USD | 2021-07-04 | |

| Alichem | A013001921-1g |

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate |

1261781-67-2 | 97% | 1g |

1,475.10 USD | 2021-07-04 |

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetateに関する追加情報

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate (CAS No. 1261781-67-2): A Comprehensive Overview

Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate, identified by its CAS number 1261781-67-2, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This molecule, characterized by its ethyl ester group and a phenyl ring substituted with a methyl group and a trifluoromethoxy group, has garnered attention due to its structural complexity and potential biological activities.

The structural motif of Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate positions it as a candidate for further exploration in drug discovery and development. The presence of a trifluoromethoxy group is particularly noteworthy, as such substituents are frequently employed in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The combination of these features makes this compound a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in unique ways. The phenylacetic acid derivative class of compounds has shown promise in various therapeutic areas, including central nervous system disorders, inflammation, and metabolic diseases. The specific substitution pattern in Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate may contribute to its ability to interact with specific enzymes or receptors, potentially leading to the development of new therapeutic agents.

One of the key aspects of studying compounds like Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate is understanding their pharmacokinetic properties. The trifluoromethoxy group can influence the compound's solubility, permeability, and metabolic pathways, all of which are critical factors in determining its efficacy and safety. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are increasingly being used to predict these properties before experimental validation.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms can lead to significant changes in the electronic properties of molecules, thereby affecting their interactions with biological targets. For instance, fluorine atoms can increase metabolic stability by resisting hydrolysis and oxidation. Additionally, they can enhance binding affinity by improving hydrophobic interactions. These properties make fluorinated compounds valuable tools in the development of new drugs.

The synthesis of Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate presents an interesting challenge due to its complex structure. Traditional synthetic routes may involve multi-step processes that require careful optimization to ensure high yield and purity. However, advances in synthetic methodology have made it possible to access such complex molecules more efficiently. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in constructing the desired framework.

In conclusion, Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate (CAS No. 1261781-67-2) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features and the presence of bioisosteric groups like the trifluoromethoxy moiety make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this will play a crucial role in the discovery and development of new therapeutic agents.

1261781-67-2 (Ethyl 3-methyl-4-(trifluoromethoxy)phenylacetate) 関連製品

- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)

- 2229253-08-9(3-(4-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)

- 953749-45-6(N-3-(1-Aminoethyl)phenyl-2-(2-fluorophenyl)acetamide)

- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)

- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)

- 861452-41-7(5-cyclopropyl-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carbonyl chloride)

- 65171-68-8(Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate)

- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)

- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)

- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)